9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Isobutyl-3-oxa-7,9-diazabicyclo[331]nonane is a bicyclic compound with the molecular formula C10H20N2O It is a derivative of the diazabicyclo[331]nonane family, characterized by its unique structure that includes an isobutyl group and an oxa-bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an isobutyl-substituted epoxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen atoms.
Substitution: Substituted derivatives with new alkyl groups attached to the nitrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, 9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bicyclic structure allows it to fit into the active sites of certain enzymes, making it useful for probing enzyme mechanisms.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In industry, this compound can be used as a catalyst or as a component in the manufacture of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxabicyclo[3.3.1]nona-2,6-diene
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
Compared to these similar compounds, 9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to the presence of the isobutyl group and the oxa-bridge. These structural features confer distinct chemical and physical properties, making it particularly useful in specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
9-(2-methylpropyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)5-12-9-3-11-4-10(12)7-13-6-9/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUQYVGFHAQFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2CNCC1COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.